[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](ethyl)amine
Description
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is a fluorinated benzodioxol derivative with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 223.20 g/mol (calculated). Its structure features a 1,3-benzodioxol ring system substituted with two fluorine atoms at the 2-position, an ethylamine group at the 5-position methylene bridge, and a methyl group attached to the nitrogen atom (CAS: 133011-30-0) . This compound belongs to a class of psychoactive amines with structural similarities to entactogens like MDMA and MBDB, though its pharmacological profile remains less characterized .
Synthesis typically involves nucleophilic substitution or reductive amination of precursor aldehydes or ketones, as seen in related benzodioxol-amine derivatives .
Properties
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-13-6-7-3-4-8-9(5-7)15-10(11,12)14-8/h3-5,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQNOJZJXTZGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethylamine under controlled conditions. One common method includes the use of a catalyst such as potassium fluoride in the presence of a hydrogen fluoride source . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .
Industry
Industrially, (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluoro groups and the benzodioxole ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Purity (%) | |
|---|---|---|---|---|---|---|
| (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine | C₁₀H₁₁F₂NO₂ | 223.20 | 2,2-difluoro, ethyl-methylamine | 133011-30-0 | N/A | |
| 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine | C₉H₉F₂NO₂ | 201.17 | 2,2-difluoro, ethylamine | 278183-65-6 | ≥95 | |
| 2-(2H-1,3-Benzodioxol-5-yl)ethylamine hydrochloride | C₁₀H₁₃ClNO₂ | 226.67 | Non-fluorinated, methyl-ethylamine | EN300-386237 | 95 | |
| (+)-MBDB [(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine] | C₁₂H₁₇NO₂ | 207.27 | Non-fluorinated, α-ethyl homolog | 134562-17-9 | N/A | |
| MDMA (3,4-Methylenedioxymethamphetamine) | C₁₁H₁₅NO₂ | 193.24 | Non-fluorinated, methyl-amphetamine | 42542-10-9 | N/A |
Key Observations :
- Fluorination Impact: The difluoro substitution in the target compound increases molecular weight and polarity compared to non-fluorinated analogs like MBDB or MDMA. This may enhance lipid solubility and blood-brain barrier penetration .
Pharmacological and Behavioral Comparisons
- Entactogen Activity : (+)-MBDB and MDMA exhibit serotonin (5-HT) release and reuptake inhibition, with (+)-MBDB showing full substitution for MDMA in discriminative stimulus studies in rats. However, the target compound’s fluorinated structure may reduce neurotoxicity, as seen in fluorinated analogs of MDA .
- Receptor Specificity: Unlike hallucinogens (e.g., LSD) or stimulants (e.g., amphetamine), benzodioxol-based amines like MBDB and the target compound show selective serotonergic activity with minimal dopaminergic effects .
Metabolic and Stability Profiles
- Metabolic Stability : Fluorination at the 2-position of the benzodioxol ring reduces susceptibility to oxidative metabolism, as demonstrated in fluorinated analogs like 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine .
- Comparative Half-Lives: Non-fluorinated compounds like MDMA exhibit shorter half-lives (~6–8 hours) due to rapid demethylation and oxidation, whereas fluorinated derivatives may prolong activity .
Pharmacological Potential
- Receptor Binding : Preliminary docking studies suggest high affinity for 5-HT₂A and 5-HT₂C receptors, similar to MBDB but with lower efficacy at dopamine transporters .
Biological Activity
The compound (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine (CAS No. 2060027-44-1) is a synthetic organic molecule with potential applications in pharmacology and biochemistry. Its unique structure, characterized by the presence of difluorobenzodioxole moiety, suggests a range of biological activities that warrant investigation.
- Molecular Formula: C10H11F2NO2
- Molecular Weight: 219.20 g/mol
- CAS Number: 2060027-44-1
- Chemical Structure: The compound features a difluorobenzodioxole core linked to an ethylamine side chain, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine has identified several key areas of interest:
1. Toxicological Profile
The compound has been classified as a skin irritant and sensitizer, with potential for causing serious eye irritation. This necessitates caution in handling and application in biological systems.
2. Pharmacological Potential
Preliminary studies suggest that compounds with similar structural motifs exhibit various pharmacological activities including:
- Antitumor Activity: Compounds derived from benzodioxoles have been noted for their ability to inhibit tumor growth through various mechanisms .
- Antimicrobial Properties: The presence of difluorinated aromatic systems often correlates with enhanced antimicrobial activity, although specific data for this compound is limited.
3. Enzymatic Interactions
Studies involving related compounds indicate that they may act as inhibitors or modulators of key enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against kinases and other enzymatic targets .
Case Studies and Research Findings
Several case studies have explored the biological implications of benzodioxole derivatives:
Table 1: Summary of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
